molecular formula C16H12ClFN4OS B11980028 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11980028
M. Wt: 362.8 g/mol
InChI Key: NXJXYWHRULOFSQ-DJKKODMXSA-N
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Description

4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting with the preparation of the triazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the phenoxymethyl group through nucleophilic substitution reactions. The final step involves the condensation of the triazole derivative with 2-chloro-6-fluorobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids, while reduction of the imine group would produce the corresponding amine.

Scientific Research Applications

4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-CHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((2-FLUOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The presence of both chlorine and fluorine atoms in the benzylidene moiety of 4-((2-CL-6-FLUOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL imparts unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12ClFN4OS

Molecular Weight

362.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClFN4OS/c17-13-7-4-8-14(18)12(13)9-19-22-15(20-21-16(22)24)10-23-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)/b19-9+

InChI Key

NXJXYWHRULOFSQ-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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